Bencianol vs. Pentoxifylline: A Direct Head-to-Head Clinical Comparison in Peripheral Arterial Occlusive Disease
In a 3-month clinical study directly comparing Bencianol to Pentoxifylline (Trental 400) in patients with peripheral arterial occlusive disease (Fontaine stage II), the increase in pain-free walking distance was 37% for Bencianol compared to 65% for Pentoxifylline (p<0.05) . This quantifies a difference in clinical efficacy for this specific indication.
| Evidence Dimension | Increase in pain-free walking distance |
|---|---|
| Target Compound Data | 37% increase |
| Comparator Or Baseline | Pentoxifylline (Trental 400): 65% increase |
| Quantified Difference | 28 percentage points lower increase for Bencianol |
| Conditions | Clinical trial; n=8 patients; peripheral arterial occlusive disease; 3-month treatment |
Why This Matters
This is the only identified direct clinical comparator data, providing a quantitative, if underpowered, benchmark for evaluating Bencianol's efficacy relative to a known standard of care for a specific vascular indication.
